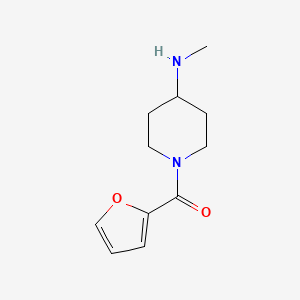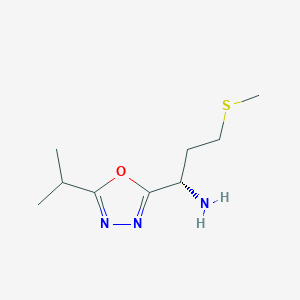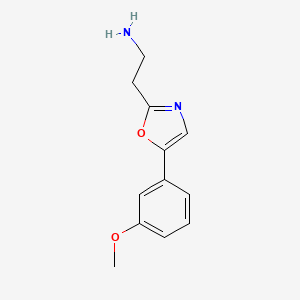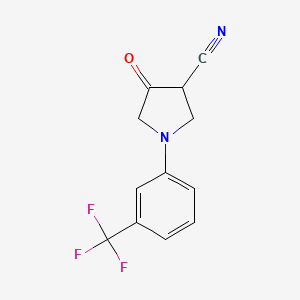
2-Acetamido-4-(trifluoromethyl)thiazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetamido-4-(trifluoromethyl)thiazole-5-carboxylic acid is a heterocyclic compound that contains a thiazole ring substituted with an acetamido group at the 2-position, a trifluoromethyl group at the 4-position, and a carboxylic acid group at the 5-position. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-4-(trifluoromethyl)thiazole-5-carboxylic acid typically involves the condensation of acetamide and trifluoromethylthiazole derivatives. One common method includes the reaction of 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid with acetic anhydride under acidic conditions . Another method involves the use of ester intermediates, where the ester is hydrolyzed to yield the carboxylic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Acetamido-4-(trifluoromethyl)thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiazole derivatives.
Applications De Recherche Scientifique
2-Acetamido-4-(trifluoromethyl)thiazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 2-Acetamido-4-(trifluoromethyl)thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in various biological processes, leading to its therapeutic effects. For example, it may inhibit microbial enzymes, leading to antimicrobial activity, or modulate inflammatory pathways to exert anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid
- 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid
- 2-Acetamido-4-methylthiazole-5-carboxylic acid
Uniqueness
2-Acetamido-4-(trifluoromethyl)thiazole-5-carboxylic acid is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a valuable compound in drug development and other applications .
Propriétés
Formule moléculaire |
C7H5F3N2O3S |
|---|---|
Poids moléculaire |
254.19 g/mol |
Nom IUPAC |
2-acetamido-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C7H5F3N2O3S/c1-2(13)11-6-12-4(7(8,9)10)3(16-6)5(14)15/h1H3,(H,14,15)(H,11,12,13) |
Clé InChI |
QJSPMKOSJMJMHA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=NC(=C(S1)C(=O)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-Bromo-N-methylbenzo[d]thiazol-6-amine](/img/structure/B11810734.png)





